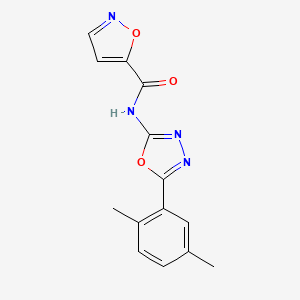
6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide
カタログ番号:
B2415276
CAS番号:
339031-63-9
分子量:
320.84
InChIキー:
GQORRGSGGCXFOF-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide, also known as BSN-PCN, is a nicotinamide-derived synthetic compound. It has the molecular formula C16H17ClN2O3S .
Synthesis Analysis
While specific synthesis details for 6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide were not found, a study on nicotinamide derivatives provides some insight . The study synthesized and characterized nicotinamide derivatives using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). The compounds were also investigated computationally .科学的研究の応用
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
- A study by Barrio, Secrist, & Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, which could serve as a tool for biochemical analysis.
Synthesis for Ligand Materials in OLEDs
- Research by Zhou Yuyan (2014) focused on synthesizing nicotinamide derivatives for use in organic light-emitting diodes (OLEDs), indicating its potential in electronic applications.
Mechanism of Inhibition in Drug Metabolism
- A study by Sasame & Gillette (1970) explored the effects of nicotinamide on drug metabolism, providing insights into its biochemical interactions.
Hydrotropic Solubilization in Pharmaceutical Formulations
- Research by Suzuki & Sunada (1998) investigated the role of nicotinamide in increasing the solubility of poorly water-soluble drugs, showcasing its importance in pharmaceutical sciences.
Translating Nutrition into Clinical Care
- A comprehensive review by Maiese et al. (2009) discussed the diverse biological actions of nicotinamide in clinical care, highlighting its therapeutic potential.
Cell Survival and Differentiation in Stem Cell Research
- Meng et al. (2018) explored how nicotinamide promotes cell survival and differentiation in human pluripotent stem cells, indicating its potential in regenerative medicine and tissue engineering.
Antineoplastic Activities in Cancer Research
- A study by Ross (1967) synthesized various nicotinamide derivatives to evaluate their antineoplastic activities, showing its application in cancer research.
Herbicidal Activity in Agricultural Sciences
- Research by Yu et al. (2021) focused on developing novel herbicides based on nicotinic acid derivatives, demonstrating its use in agricultural applications.
Induction of Apoptosis in Cancer Therapy
- A study by Cai et al. (2003) identified N-phenyl nicotinamides as potent inducers of apoptosis, contributing to potential cancer treatments.
NMR Hyperpolarization in Molecular Imaging
- Shchepin et al. (2016) demonstrated the use of nicotinamide in NMR hyperpolarization, highlighting its application in molecular imaging and diagnostics.
Neuroprotection in Parkinson's Disease Models
- Research by Wang et al. (2015) showed the role of nicotinamide derivatives in neuroprotection, providing insights into potential treatments for neurodegenerative diseases.
Metabolism in Plant Systems
- A study by Matsui et al. (2007) investigated the metabolic fate of nicotinamide in various plant species, offering insights into plant biochemistry and metabolism.
Utilization by Mammals, Insects, and Bacteria
- Ellinger, Fraenkel, & Abdel Kader (1947) explored how different organisms utilize nicotinamide derivatives, contributing to a broader understanding of its role across species.
Supramolecular Chemistry Applications
- A study by Halaška et al. (2013) showed the use of nicotinamide in constructing supramolecular hydrogen-bonding networks, indicating its significance in material science.
Cosmetic Ingredient Applications
- Research by Otte, Borelli, & Korting (2005) discussed the biologic actions of nicotinamide as an emerging cosmetic ingredient, highlighting its dermatological applications.
Biological Activity in Drug Development
- A study by Patel & Shaikh (2010) synthesized and evaluated the biological activity of nicotinamide derivatives, contributing to new drug development.
特性
IUPAC Name |
6-butylsulfanyl-N-(4-chlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-2-3-10-21-15-9-4-12(11-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQORRGSGGCXFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Tert-butyl 2-(3-bromophenyl)-3-oxopyrrolidine-1-carboxy...
Cat. No.: B2415195
CAS No.: 2358049-59-7
5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-...
Cat. No.: B2415200
CAS No.: 2415586-75-1
1-Benzofuran-3-sulfonyl fluoride
Cat. No.: B2415201
CAS No.: 2137578-47-1
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-s...
Cat. No.: B2415202
CAS No.: 24134-65-4

![5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2415200.png)
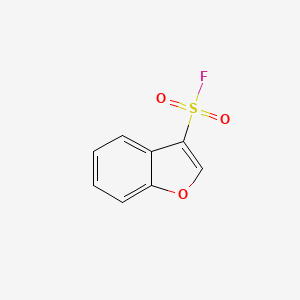
![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)
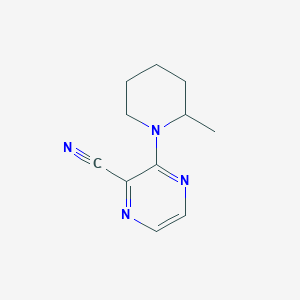
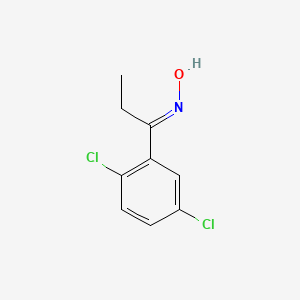
![(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2415205.png)
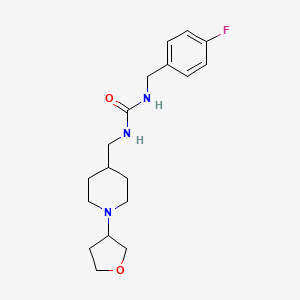
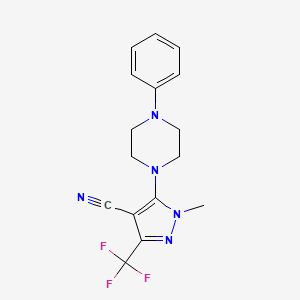
![(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2415211.png)

![1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2415214.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2415215.png)
